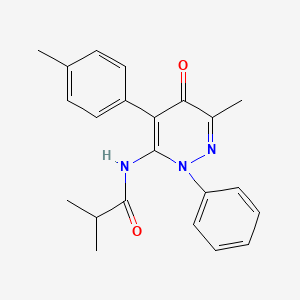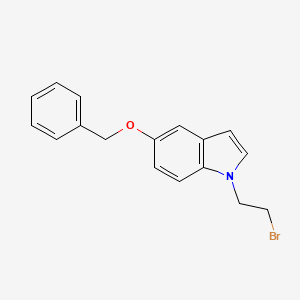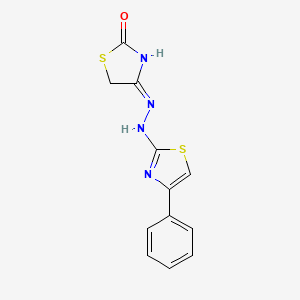
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolidinone ring fused with a phenylthiazole moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one typically involves the condensation of 4-phenylthiazol-2(3H)-ylidene hydrazine with thiazolidin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular pathways by modulating the expression of certain genes or proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2-one: A simpler analog with similar core structure but lacking the phenylthiazole moiety.
4-Phenylthiazole: Another related compound with a phenylthiazole structure but without the thiazolidinone ring.
Uniqueness
(E)-4-((E)-(4-phenylthiazol-2(3H)-ylidene)hydrazono)thiazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler analogs.
Properties
Molecular Formula |
C12H10N4OS2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4E)-4-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C12H10N4OS2/c17-12-14-10(7-19-12)15-16-11-13-9(6-18-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16)(H,14,15,17) |
InChI Key |
IBVHPBLFEJBNKE-UHFFFAOYSA-N |
Isomeric SMILES |
C1/C(=N\NC2=NC(=CS2)C3=CC=CC=C3)/NC(=O)S1 |
Canonical SMILES |
C1C(=NNC2=NC(=CS2)C3=CC=CC=C3)NC(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


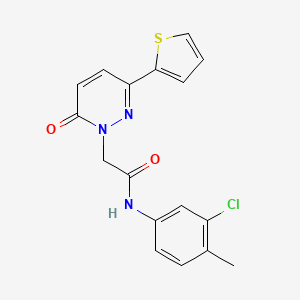
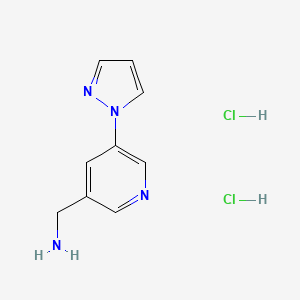
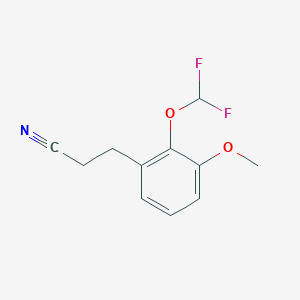
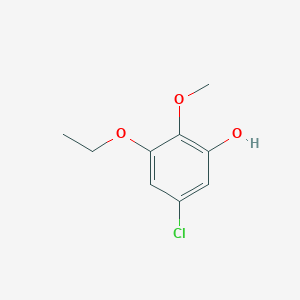
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
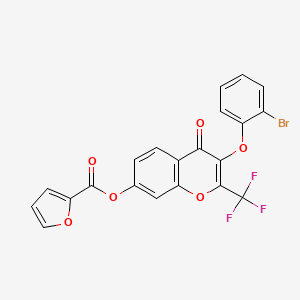

![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
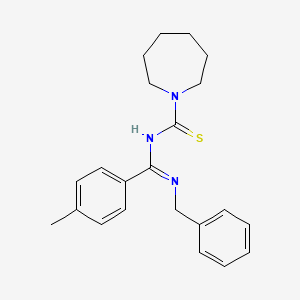
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
